molecular formula C12H16F2N2O B7492570 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide

3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide

Cat. No.: B7492570
M. Wt: 242.26 g/mol
InChI Key: GDGQLTFLHCOGHW-UHFFFAOYSA-N
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Description

3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethyl-methylamino moiety, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The initial step involves the introduction of fluorine atoms to a phenyl ring to form 3,4-difluorophenyl. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Alkylation: The difluorophenyl intermediate is then subjected to alkylation with ethylamine to form 1-(3,4-difluorophenyl)ethylamine.

    Amidation: The final step involves the reaction of 1-(3,4-difluorophenyl)ethylamine with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)propanamide
  • N-[1-(3,4-Difluorophenyl)ethyl]-N-Methylamine

Uniqueness

3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(3,4-difluorophenyl)ethyl-methylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c1-8(16(2)6-5-12(15)17)9-3-4-10(13)11(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGQLTFLHCOGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N(C)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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